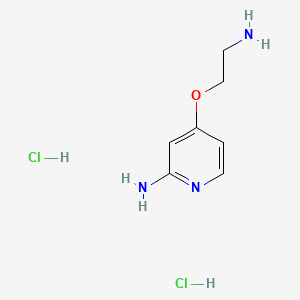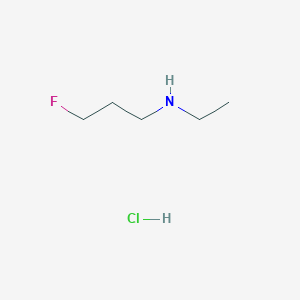
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is an organic compound with the molecular formula C10H12F3NO. It is known for its unique trifluoroethoxy group, which imparts distinct chemical properties. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine typically involves multiple steps. One common method starts with 2-nitrochlorobenzene as the raw material. The process includes O-alkylation, reduction, diazotization, acid hydrolysis, etherification, condensation, and hydrazinolysis . Each step requires specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the same steps as the laboratory synthesis but with adjustments to reaction times, temperatures, and reagent concentrations to suit large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary or secondary amines .
Applications De Recherche Scientifique
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of Silodosin, it targets the α1-adrenoceptor, which plays a role in smooth muscle contraction. The compound’s trifluoroethoxy group enhances its binding affinity and selectivity for the receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)ethanamine
- 2-(2,2,2-Trifluoroethoxy)phenoxyethanamine
- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives
Uniqueness
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is unique due to its specific trifluoroethoxy group attached to the phenyl ring, which imparts distinct chemical properties and enhances its reactivity and binding affinity in various applications .
Propriétés
Formule moléculaire |
C10H12F3NO |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-[3-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)7-15-9-3-1-2-8(6-9)4-5-14/h1-3,6H,4-5,7,14H2 |
Clé InChI |
ONOCHPDMHCAHDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC(F)(F)F)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B13534442.png)






![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)


